![molecular formula C16H19N3O4S3 B2550722 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-57-2](/img/structure/B2550722.png)

1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

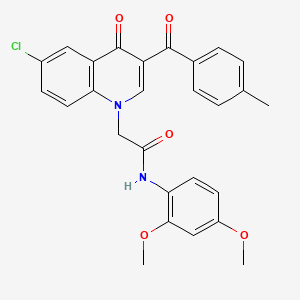

The compound 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a chemical entity that appears to be related to the class of thiadiazoles and benzo[b]thiophen dioxides. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom, which are known for their diverse biological activities. Benzo[b]thiophen dioxides are sulfur-containing heterocycles that have been studied for their reactivity and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of thiadiazoles can be achieved through the oxidative dimerization of thioamides, as described in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles. This process involves the reaction of thioamides with electrophilic reagents such as DMSO and 1-methyl-2-chloropyridinium iodide at room temperature, yielding high yields of thiadiazoles . Although the specific synthesis of the compound is not detailed in the provided papers, the general methodology for creating thiadiazole structures could be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazoles and related compounds is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring structure is crucial for the chemical and biological properties of these compounds. The molecular structure of benzo[b]thiophen dioxides has been explored in reactions with various amines, leading to ring-opening and the formation of amides or enamines . The specific molecular structure of the compound would likely exhibit similar reactivity due to the presence of the thiadiazole and benzo[b]thiophen dioxide moieties.

Chemical Reactions Analysis

The chemical reactivity of thiadiazoles and benzo[b]thiophen dioxides involves interactions with nucleophiles and electrophiles. For instance, thiobenzophenone can react with diazomethane to form thiadiazoline, which upon elimination of nitrogen gas, generates a nucleophilic 1,3-dipole that can undergo cycloadditions with electrophilic multiple bonds . Similarly, benzo[b]thiophen dioxides can undergo ring-opening reactions with amines to form amides or enamines, depending on the substituents and the amine used . These reactions highlight the potential of the compound to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles and benzo[b]thiophen dioxides are influenced by their molecular structures. The presence of heteroatoms such as nitrogen and sulfur can impact the compound's polarity, solubility, and stability. While the specific physical and chemical properties of the compound are not provided, it can be inferred that it would share characteristics with other compounds in its class, such as potential cytotoxic activity against cancer cells, as seen in some novel thiophene derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

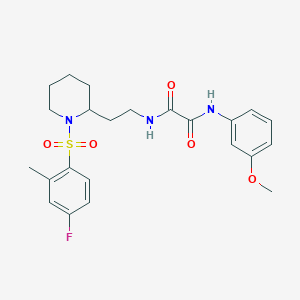

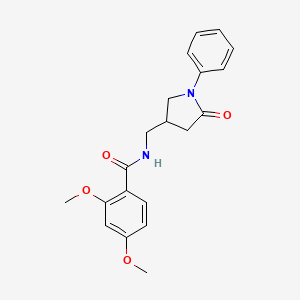

Research into thiophene and thiadiazole derivatives, which share structural similarities with the compound , has demonstrated significant potential in anticancer applications. For instance, compounds incorporating 1,2-dihydropyridines, thiophenes, and thiazole with sulfone moieties have shown in-vitro anticancer activity against human breast cancer cell lines, highlighting the importance of sulfone moieties in enhancing biological activity (Al-Said et al., 2011).

Antibacterial and Antifungal Activity

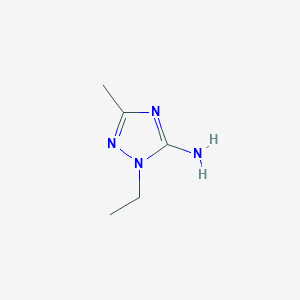

Compounds structurally related to the subject compound, particularly those incorporating 1,3,4-thiadiazole, have demonstrated antimicrobial efficacy. For example, a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones showed good activity against various strains of bacteria, indicating the broad potential of these scaffolds in developing new antimicrobial agents (Tehranchian et al., 2005).

Enzyme Inhibition

Sulfonamides incorporating aroylhydrazone-, triazolo-, thiadiazinyl-, or thiadiazol-yl moieties have been investigated for their inhibition of carbonic anhydrase isozymes, demonstrating significant potential for therapeutic applications, particularly in the treatment of conditions associated with these enzymes. These compounds show the versatility of the core structural elements in targeting a range of biological targets (Alafeefy et al., 2015).

Synthesis and Chemical Behavior

The synthetic routes and chemical behavior of compounds containing piperidine and thiadiazole units have been extensively studied, illustrating their adaptability in chemical transformations. This research underscores the compound's utility as a building block in synthetic organic chemistry, offering pathways to a variety of biologically active compounds (Bryce, 1984).

Propiedades

IUPAC Name |

1-methyl-3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S3/c1-17-14-5-2-3-6-15(14)19(26(17,22)23)13-8-10-18(11-9-13)25(20,21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQZMQVEJMZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)

![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)